Bismuth 2-ethylhexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bismuth 2-ethylhexanoate is an organometallic compound with the chemical formula C₈H₁₆BiO₂ and a molecular weight of 353.19 g/mol. It is classified as a bismuth salt of 2-ethylhexanoic acid, and it appears as a liquid that is not miscible with water. The compound has a specific gravity of 1.28 and a flash point of 72°C, indicating its relatively low volatility under standard conditions . Bismuth 2-ethylhexanoate is often used in various industrial applications due to its unique properties, including its role as a catalyst in

Here's what we do know:

- Potential Pharmaceutical Applications: Due to its bismuth content, there might be some interest in exploring its antimicrobial properties. Bismuth compounds are known to have some effectiveness against certain bacteria and fungi []. However, there is a lack of specific research on 2-Ethylhexanoic acid, bismuth salt in this area. Further studies would be needed to determine its efficacy and potential applications.

- Material Science Research: The lubricating properties of 2-Ethylhexanoic acid, bismuth salt might be of interest for certain material science applications. Research on lubricants often involves tribology, the study of friction, wear, and lubrication []. However, there is no current research available on the use of 2-Ethylhexanoic acid, bismuth salt in tribology studies.

The synthesis of bismuth 2-ethylhexanoate can be achieved through several methods:

- Electrochemical Synthesis: This method involves the electrolysis of a solution containing 2-ethylhexanoic acid and bismuth salts, yielding high purity and yield rates .

- Direct Reaction: Bismuth oxide can be reacted with 2-ethylhexanoic acid under controlled conditions to form bismuth 2-ethylhexanoate.

- Solvent Extraction: The compound can also be isolated from reaction mixtures using organic solvents like xylene or mineral spirits .

These methods highlight the versatility in producing bismuth 2-ethylhexanoate while maintaining high purity levels.

Bismuth 2-ethylhexanoate finds applications across various fields:

- Catalysis: It serves as an effective catalyst in polymerization reactions and other organic transformations.

- Coatings: Used in the formulation of paints and coatings due to its ability to enhance durability and resistance to corrosion.

- Pharmaceuticals: Investigated for potential uses in treating gastrointestinal disorders due to its antibacterial properties .

Bismuth 2-ethylhexanoate shares similarities with other metal carboxylates, particularly those involving transition metals. Here are some comparable compounds:

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Unique Properties |

|---|---|---|---|

| Barium 2-ethylhexanoate | C₈H₁₆BaO₂ | 365.26 | Higher solubility in water |

| Lead 2-ethylhexanoate | C₈H₁₆PbO₂ | 367.21 | Known for its toxicological concerns |

| Zinc 2-ethylhexanoate | C₈H₁₆ZnO₂ | 287.54 | Used widely as a stabilizer in plastics |

| Calcium 2-ethylhexanoate | C₈H₁₆CaO₂ | 303.23 | Acts as a nutritional supplement |

Bismuth 2-ethylhexanoate is unique due to its lower toxicity compared to lead or zinc derivatives while still providing effective catalytic properties.

Bismuth 2-ethylhexanoate is an organometallic compound where bismuth(III) is coordinated to three 2-ethylhexanoate anions. The molecular structure features a central bismuth atom bonded to six oxygen atoms from the carboxylate groups, forming a stable tridentate complex. Key physical properties include:

The compound’s hydrophobic nature, derived from the long alkyl chains of the 2-ethylhexanoate ligands, enhances its compatibility with organic solvents, enabling versatile applications in polymer chemistry and coatings.

Chemical Significance and Industrial Relevance

Bismuth 2-ethylhexanoate’s significance lies in its dual role as a catalyst and stabilizer, driven by its redox-active bismuth center and ligand-mediated solubility.

Catalytic Applications

The compound serves as a Lewis acid catalyst in polymerization and esterification reactions. For example, it accelerates the curing of polyurethane foams by facilitating the reaction between isocyanates and polyols. Its catalytic efficiency is attributed to the labile bismuth-oxygen bonds, which enable dynamic ligand exchange, a process critical for initiating and propagating polymer chains.

Industrial Uses

- Coatings and Paints: Acts as a drier and stabilizer, preventing oxidation in alkyd-based paints. Its combination with cobalt soaps accelerates drying times.

- Lubricants: Replaces toxic lead-based additives in gear oils and greases. Bismuth’s low melting point alloys form under high-pressure conditions, providing exceptional extreme-pressure (EP) properties.

- Plastics: Serves as a heat stabilizer, mitigating degradation in PVC and other thermoplastics.

Systematic IUPAC Nomenclature

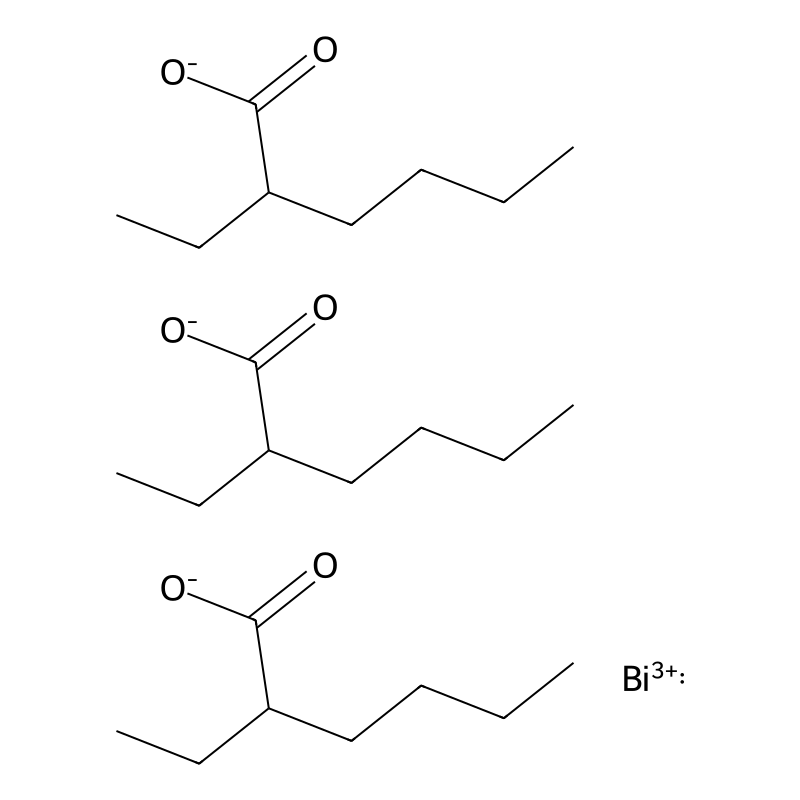

The systematic IUPAC nomenclature for bismuth 2-ethylhexanoate provides a standardized naming convention that precisely describes the chemical structure and composition of this organometallic compound. The primary IUPAC name is bismuth(3+) tris(2-ethylhexanoate) [1] [2], which indicates that the compound consists of a trivalent bismuth cation coordinated with three 2-ethylhexanoate anions.

An alternative IUPAC representation is bismuth;2-ethylhexanoic acid [1] [3], which reflects the relationship between the metal center and the carboxylic acid ligand. This nomenclature follows the International Union of Pure and Applied Chemistry guidelines for naming coordination compounds, where the metal oxidation state is specified in parentheses, and the ligand names are listed in alphabetical order [1].

The systematic name also appears as 2-ethylhexanoic acid, bismuth salt [1] [3], which emphasizes the salt formation between the bismuth cation and the carboxylate anions. This naming convention is commonly used in regulatory and commercial contexts to identify the compound as a metal salt of a specific carboxylic acid [1].

Molecular Formula and Structural Representation

The molecular formula of bismuth 2-ethylhexanoate is C₂₄H₄₅BiO₆ [1] [4] [3] [5], representing a coordination complex where one bismuth atom is bonded to three 2-ethylhexanoate ligands. The molecular weight is 638.61 g/mol [1] [4] [3], making it a moderately heavy organometallic compound.

The structural representation can be described through several notational systems:

SMILES Notation: CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Bi] [1] [3] [6]

This SMILES representation shows three identical 2-ethylhexanoate groups (CCCCC(CC)C(=O)O) associated with a bismuth atom [Bi], indicating the coordination of the metal center with three carboxylate ligands [1] [3].

InChI Key: MWXWNYHYPMRCHN-UHFFFAOYSA-N [1] [3] [6]

The InChI key provides a unique identifier for the compound that can be used for database searches and chemical information retrieval [1] [3].

The compound exists as a coordination complex where the bismuth center adopts a coordination geometry that accommodates the three 2-ethylhexanoate ligands. Each 2-ethylhexanoate ligand contains an eight-carbon chain with a branched structure at the second carbon position, providing steric bulk that influences the overall molecular geometry [1] [7].

CAS Registry Numbers and Regulatory Identifiers

Bismuth 2-ethylhexanoate is registered under the Chemical Abstracts Service (CAS) Registry Number 67874-71-9 [8] [1] [4] [3] [7] [5], which serves as the primary identifier for this compound in chemical databases and regulatory frameworks worldwide. This CAS number is universally recognized and used in safety data sheets, chemical inventories, and commercial transactions [8] [1] [4] [3].

The compound is also assigned several regulatory identifiers that facilitate its tracking and management across different jurisdictions:

European Community Number (EC): 267-499-7 [1] [9] [10]

This EC number is used within the European Union for regulatory purposes and appears in the European Inventory of Existing Commercial Chemical Substances (EINECS) [1] [9] [10].

EINECS Number: 267-499-7 [1] [9] [6]

DSSTox Substance ID: DTXSID70890950 [1]

This identifier is used by the United States Environmental Protection Agency (EPA) DSSTox database for chemical substance identification and hazard assessment [1].

PubChem CID: 3034787 [1] [3] [6]

The PubChem Compound Identifier provides access to chemical information in the National Center for Biotechnology Information database [1] [3] [6].

ChemSpider ID: 2299191 [5]

Industrial Synthesis Routes

Bismuth 2-ethylhexanoate can be synthesized through several distinct industrial pathways, each offering unique advantages in terms of yield, purity, and scalability. The primary industrial synthesis routes include direct metathesis reaction, electrochemical synthesis, direct acid-base reaction, metal-acid reaction, and double decomposition processes [1] [2].

The direct metathesis reaction represents the most widely employed industrial method due to its high scalability and moderate yield characteristics. This process utilizes bismuth nitrate pentahydrate as the primary bismuth source, which reacts with 2-ethylhexanoic acid in the presence of ammonium hydroxide under carefully controlled conditions [1]. The reaction proceeds through a two-step mechanism involving initial soap formation followed by metathesis precipitation. Industrial implementations typically achieve yields ranging from 70-85% with purity levels of 92-95% [1] [2].

Electrochemical synthesis provides an alternative pathway offering superior purity characteristics. This method involves the electrolysis of solutions containing 2-ethylhexanoic acid and bismuth salts, yielding high purity products with minimal impurities [4]. The electrochemical approach demonstrates yield ranges of 85-95% with exceptional purity levels reaching 95-99%. However, the medium scalability rating reflects the specialized equipment requirements and energy consumption considerations inherent to electrochemical processes [4].

The direct acid-base reaction pathway involves the controlled reaction of bismuth oxide with 2-ethylhexanoic acid under elevated temperature conditions ranging from 100-150°C in inert atmospheres . This method exhibits high industrial scalability potential with yields of 60-80% and purity levels of 90-94%. The process requires careful temperature control and inert atmosphere maintenance to prevent oxidation side reactions .

Metal-acid reactions utilizing bismuth metal directly with 2-ethylhexanoic acid in the presence of reducing agents represent a less commercially viable approach. While this method produces yields of 50-70% with purity levels of 85-92%, the low industrial scalability stems from the requirement for anhydrous conditions and specialized reducing agents [5] [6].

Reaction Mechanisms and Stoichiometric Considerations

The predominant industrial synthesis follows a well-characterized two-step mechanism involving sequential soap formation and metathesis precipitation [1] [7]. The initial step involves the formation of ammonium 2-ethylhexanoate through the neutralization reaction:

C₇H₁₅COOH + NH₄OH → C₇H₁₅COONH₄ + H₂O

This soap formation reaction proceeds with a 1:1 molar ratio, utilizing 144.21 g of 2-ethylhexanoic acid per 35.05 g of ammonium hydroxide under controlled pH conditions ranging from 7.5-8.5 [1] [7].

The subsequent metathesis reaction involves the precipitation of bismuth 2-ethylhexanoate through ionic exchange:

Bi(NO₃)₃·5H₂O + 3C₇H₁₅COONH₄ → Bi(C₇H₁₅COO)₃ + 3NH₄NO₃ + 5H₂O

This step requires precise stoichiometric control with a 1:3 molar ratio of bismuth nitrate to ammonium 2-ethylhexanoate. The mass ratio corresponds to 485.07 g of bismuth nitrate pentahydrate per 537.63 g of ammonium 2-ethylhexanoate [1] [7].

The overall reaction mechanism can be expressed as:

Bi(NO₃)₃·5H₂O + 3C₇H₁₅COOH + 3NH₄OH → Bi(C₇H₁₅COO)₃ + 3NH₄NO₃ + 8H₂O

This comprehensive reaction maintains a 1:3:3 molar ratio with corresponding mass ratios of 485.07:432.63:105.15 g for bismuth nitrate pentahydrate, 2-ethylhexanoic acid, and ammonium hydroxide respectively [1] [7].

The reaction kinetics demonstrate temperature-dependent behavior with optimal conversion rates achieved at 25-50°C for metathesis reactions and 100-150°C for direct acid-base pathways [7] [8]. pH control represents a critical parameter, with optimal ranges of 7.5-8.5 ensuring complete precipitation while minimizing hydrolysis side reactions [7].

Catalytic Processes and Yield Optimization

Industrial optimization of bismuth 2-ethylhexanoate synthesis involves systematic control of multiple process parameters to maximize both yield and purity outcomes. Temperature control emerges as the most significant optimization parameter, with carefully maintained ranges of 25-50°C for metathesis reactions and 100-150°C for direct synthesis routes yielding improvements of 15-25% in overall conversion efficiency [7] [9].

Concentration control represents another critical optimization factor, with bismuth concentrations maintained between 0.1-0.5 M demonstrating yield improvements of 20-30% and purity enhancements of 15-30% [7]. Higher concentrations typically result in cloudy solutions and reduced product quality, necessitating careful monitoring during industrial scale-up processes [7].

pH optimization within the range of 7.5-8.5 for aqueous reactions provides substantial benefits, yielding improvements of 10-20% and purity enhancements of 10-25% [7]. Deviation from optimal pH ranges leads to incomplete precipitation or hydrolysis side reactions that compromise product quality.

Solvent selection significantly impacts both extraction efficiency and final product purity. Benzene, toluene, and xylene demonstrate superior performance for product extraction, providing yield improvements of 15-25% and purity enhancements of 20-35% compared to alternative solvents [7] [10]. The choice of extraction solvent directly influences the ease of subsequent purification steps and final product specifications.

Reaction time optimization varies according to synthesis method, with optimal durations ranging from 30 minutes to 2 hours depending on the specific pathway employed. Extended reaction times beyond optimal ranges do not provide additional yield benefits and may introduce degradation products [7] [9].

Atmosphere control using inert gases such as nitrogen or argon during high-temperature synthesis routes prevents oxidation side reactions, yielding improvements of 10-15% and purity enhancements of 5-15% [7]. This parameter becomes particularly critical for direct acid-base reactions operating at elevated temperatures.

Purification and Quality Control Protocols

Industrial purification of bismuth 2-ethylhexanoate follows a systematic multi-step protocol designed to achieve pharmaceutical-grade purity standards exceeding 95% [11] [2] [12]. The primary extraction step involves separation of the product oil from the aqueous reaction medium, effectively removing water-soluble impurities and reaction byproducts [1] [2].

Sequential washing procedures utilize both cold and warm deionized water treatments to eliminate ionic impurities and residual salts. The cold water washing step (4 repetitions at room temperature) removes ionic impurities, while warm water washing (4 repetitions at 40-50°C) ensures complete removal of remaining salt contaminants [1] [2]. Each washing cycle requires approximately 5 minutes with thorough mixing to ensure effective impurity removal.

Solvent extraction represents a critical purification step involving dissolution of the crude product in 40 mL of benzene or toluene with 30 minutes of continuous stirring [1] [2]. This step concentrates the product while removing residual water and water-soluble impurities, contributing to significant purity improvements.

Drying agent treatment utilizing molecular sieves (4Å pore size) removes trace moisture content over periods ranging from 2-24 hours depending on the desired final moisture specifications [1] [2]. This step ensures moisture content remains below 0.5% as determined by Karl Fischer titration analysis.

Quality control protocols encompass comprehensive analytical testing at multiple stages of production and purification. Thermogravimetric analysis (TGA) provides essential data on bismuth content (target: 32.5-33.0%) and thermal decomposition characteristics (340-400°C range) [13] [14]. This analysis is performed on every production batch to ensure consistency with specifications.

Inductively Coupled Plasma (ICP) analysis verifies bismuth purity levels (≥99.0%) and quantifies trace metal contamination (<100 ppm other metals) [15]. This high-precision analytical method enables detection of metallic impurities that could compromise catalytic performance in end-use applications.

Infrared spectroscopy (IR) confirms structural integrity through identification of characteristic carbonyl stretching frequencies at 1580-1620 cm⁻¹, indicative of the carboxylate functional groups [12] [16]. This technique provides rapid verification of product identity and detects potential degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy offers comprehensive structural confirmation and purity assessment for representative samples, ensuring consistency with the expected molecular structure and detecting organic impurities [12] [16]. The technique provides detailed information about the coordination environment and ligand integrity.

Final storage and packaging protocols require maintenance of products in amber glass containers under nitrogen atmosphere to prevent photodegradation and oxidation [17] [15]. Storage temperatures should remain below 25°C with protection from direct sunlight to maintain long-term stability and quality specifications.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 59 of 230 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 171 of 230 companies with hazard statement code(s):;

H315 (63.16%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (13.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (42.69%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

72877-97-5

67874-71-9

General Manufacturing Information

Agriculture, forestry, fishing and hunting

All other basic organic chemical manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1): ACTIVE

Hexanoic acid, 2-ethyl-, bismuth salt (1:?), basic: INACTIVE